Phenol, 2,2'-ethylidenebis(4-chloro-
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Overview
Description
Phenol, 2,2’-ethylidenebis(4-chloro-) is a chemical compound with the molecular formula C14H12Cl2O2. It is also known by other names such as methyl-bis(2-hydroxy-5-chlorophenyl)methane and AI3-04819 . This compound is characterized by the presence of two phenol groups connected by an ethylidene bridge, with chlorine atoms attached to the phenol rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,2’-ethylidenebis(4-chloro-) can be synthesized through the reaction of 4-chlorophenol with acetaldehyde under acidic conditions . The reaction involves the formation of an intermediate, which then undergoes a condensation reaction to form the final product .
Industrial Production Methods
In industrial settings, the production of phenol, 2,2’-ethylidenebis(4-chloro-) typically involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-ethylidenebis(4-chloro-) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2,2’-ethylidenebis(4-chloro-) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 2,2’-ethylidenebis(4-chloro-) involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenol, 2,2’-ethylidenebis(4-chloro-) can be compared with other similar compounds such as:
Phenol, 2,2’-methylenebis(4-chloro-): This compound has a methylene bridge instead of an ethylidene bridge, which affects its reactivity and applications.
Phenol, 2,2’-thiobis(4-chloro-): This compound contains a sulfur atom in the bridge, leading to different chemical properties and uses.
Phenol, 2,2’-ethylidenebis(4-chloro-) is unique due to its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5429-63-0 |
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Molecular Formula |
C14H12Cl2O2 |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
4-chloro-2-[1-(5-chloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H12Cl2O2/c1-8(11-6-9(15)2-4-13(11)17)12-7-10(16)3-5-14(12)18/h2-8,17-18H,1H3 |
InChI Key |
USUGTMHBBHEXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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